(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the phenyl and ethoxy substituents through various coupling reactions. Key reagents often include ethyl bromoacetate, thiourea, and substituted benzaldehydes. Reaction conditions may involve the use of solvents such as ethanol or acetonitrile, with catalysts like piperidine to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and ethoxy substituents may enhance binding affinity and specificity, leading to distinct biological effects. Pathways involved could include modulation of oxidative stress or inhibition of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Used in various pharmaceutical applications.
Phenoxyethanol derivatives: Commonly used as preservatives in cosmetics and pharmaceuticals.
Uniqueness
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with multiple ethoxy and phenyl substituents, which may confer distinct chemical and biological properties not observed in other similar compounds.
Properties
Molecular Formula |
C23H25NO5S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25NO5S2/c1-3-27-20-14-17(15-21-22(25)24-23(30)31-21)6-9-19(20)29-13-11-26-10-12-28-18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25,30)/b21-15+ |
InChI Key |
QCDDWFLVDKFSQK-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCCOCCOC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCCOCCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
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